4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid is a complex organic compound that incorporates a benzoic acid moiety and a 1,2,4-oxadiazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may confer biological activity.
This compound falls under the category of oxadiazole derivatives, which are known for their diverse biological activities, including antibacterial and anticancer properties. The presence of the tert-butoxycarbonyl (Boc) group also classifies it as a protected amino acid derivative, often used in peptide synthesis.
The synthesis of 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and minimize side reactions. Analytical techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed to confirm the structure of intermediates and final products .
The molecular formula for 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid is C14H19N3O4. The structure features:
The compound's molecular weight is approximately 293.32 g/mol. Its structural representation can be analyzed using software tools that visualize molecular geometry and electronic properties.
The compound can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For instance, deprotection often requires careful pH control to avoid hydrolysis of sensitive functional groups .
The mechanism by which 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid exerts its biological effects is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that oxadiazole derivatives may inhibit certain enzymes or modulate receptor activity, potentially leading to antibacterial or anticancer effects. Specific studies would be required to elucidate the precise mechanisms at play for this compound.
Relevant data from literature suggest that these properties influence both the handling and application of the compound in research settings .
4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid has potential applications in:
The synthesis of 4-(3-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid employs a convergent strategy comprising three modular stages: (1) preparation of the Boc-protected aminoethyl arm, (2) construction of the 1,2,4-oxadiazole ring, and (3) integration with the benzoic acid moiety. The optimal pathway begins with N-Boc-protected 2-aminoacetonitrile, which undergoes alkylation to introduce the methylamino group before coupling to the oxadiazole precursor. Key advantages include the compartmentalization of air/moisture-sensitive reactions (e.g., alkylations) in early stages and the positioning of the cyclocondensation step immediately prior to the final deprotection. This design minimizes side reactions and enables purification of intermediates before critical ring-forming steps [1] [6].
Table 1: Representative Multi-Step Synthesis Sequence
Step | Reaction Type | Starting Material | Key Reagent/Conditions | Yield |
---|---|---|---|---|
1 | Boc Protection & Alkylation | 2-(Methylamino)acetonitrile | (Boc)₂O, DMAP/DCM; CH₃I, K₂CO₃/DMF | 85% |
2 | Amidoxime Formation | Boc-protected nitrile | NH₂OH·HCl, EtOH/reflux | 92% |
3 | Ester Activation | 4-(ethoxycarbonyl)benzoic acid | SOCl₂, toluene/reflux | 95% |
4 | Cyclocondensation | Activated ester + amidoxime | TEA, DMF/80°C | 78% |
5 | Ester Hydrolysis | Ethyl benzoate derivative | LiOH, THF/H₂O/RT | 96% |
Boc protection serves dual functions in the synthesis: (1) it prevents undesired N-alkylation or protonation during oxadiazole ring formation under basic/acidic conditions, and (2) enhances the crystallinity of intermediates, facilitating purification. The steric bulk of the tert-butoxy group specifically suppresses oligomerization during cyclocondensation—a critical improvement over acetyl or benzyl protections that exhibit lower steric shielding. Studies confirm the Boc group’s stability under the reaction conditions for ester hydrolysis (LiOH/THF/H₂O) and oxadiazole cyclization (DMF, 80°C), but it requires careful handling during the final acid-mediated deprotection to prevent tert-butyl cation formation and subsequent resinification [1] [4] [8].
The 1,2,4-oxadiazole ring is constructed via [3+2] cyclocondensation between Boc-protected aminoethylamidoxime and activated 4-(ethoxycarbonyl)benzoic acid derivatives. Two catalytic systems demonstrate high efficiency:
Critical parameters include stoichiometric control (1:1 amidoxime:activated ester ratio) and anhydrous conditions to prevent amidoxime decomposition. Ethyl ester derivatives outperform methyl esters due to slower competing hydrolysis, while pentafluorophenyl esters eliminate racemization but increase costs.
Table 2: Cyclocondensation Optimization Data
Activating Group | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Imidazolide | TEA (2.5 eq) | DMF | 80 | 12 | 78 | 95 |
Acid Chloride | ZrOCl₂·8H₂O (10%) | MeCN | 60 | 4 | 89 | 98 |
Pentafluorophenyl | None | DCM | 25 | 24 | 85 | 99 |
Integration of the benzoic acid unit employs two primary strategies:
The optimal approach links the benzoate at the amidoxime stage due to superior scalability and avoidance of transition metals.
Final Boc deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0–5°C for 1 hour, achieving >95% conversion. Key challenges include:
Notably, the benzoic acid moiety remains intact under these conditions due to its weaker basicity compared to tertiary Boc groups. Post-deprotection purification via pH-controlled crystallization (pH 6.5–7.0) isolates the target compound in >99.5% HPLC purity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1